3'-Amino-3'-deoxyguanosine

Description

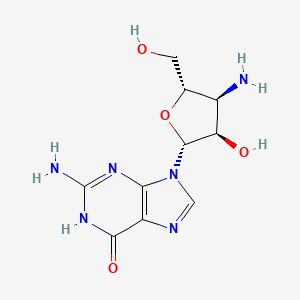

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZYJWINGYJUHN-DXTOWSMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)N)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000909 |

Source

|

| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80015-76-5 |

Source

|

| Record name | 3'-Amino-3'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080015765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of 3'-Amino-3'-deoxyguanosine

An In-depth Technical Guide to the Structure of 3'-Amino-3'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 3'-Amino-3'-deoxyguanosine, a significant analogue of the natural nucleoside guanosine. We will delve into its core molecular architecture, comparing it with its parent compound to highlight the critical structural modification that dictates its biological activity. This document will further explore the stereochemistry and key physicochemical properties. The guide will also present a representative synthetic pathway, elucidating the rationale behind the experimental design, and conclude with an examination of its primary mechanism of action as an RNA chain terminator. This guide is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, molecular biology, and drug development.

Core Molecular Structure and Properties

3'-Amino-3'-deoxyguanosine is a purine nucleoside analogue. Its structure is fundamentally derived from guanosine, incorporating the purine base guanine linked to a modified ribose sugar.

Chemical Identity

The key molecular identifiers and properties of 3'-Amino-3'-deoxyguanosine are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 9-(3-Amino-3-deoxy-ß-D-ribofuranosyl)guanine | [1] |

| Chemical Formula | C₁₀H₁₄N₆O₄ | [2][3] |

| Molecular Weight | 282.3 g/mol | [2][3] |

| CAS Number | 80015-76-5 | [1][2] |

| Appearance | Off-white powder to white or off-white crystals | [1][2] |

| Purity (Typical) | ≥95% | [2] |

| Synonyms | 3'-Amino-3'-deoxy-D-guanosine, 9-(3-Amino-3-deoxy-β-D-ribofuranosyl)guanine | [2] |

Structural Elucidation: A Comparative Analysis with Guanosine

The defining feature of 3'-Amino-3'-deoxyguanosine is the substitution of the hydroxyl group (-OH) at the 3' position of the ribose sugar with an amino group (-NH₂). This seemingly subtle modification has profound implications for its biological activity.

Below is a diagram illustrating the structural comparison between guanosine and its 3'-amino-3'-deoxy analogue.

Caption: 2D structures of Guanosine and 3'-Amino-3'-deoxyguanosine.

The core components of the 3'-Amino-3'-deoxyguanosine structure are:

-

Guanine Base: A purine nucleobase attached via a β-N₉-glycosidic bond to the ribose sugar.[4] The presence of the C2-amino group and the C6-keto group are characteristic of guanine.

-

Modified Deoxyribose Sugar: A five-membered furanose ring where the 3'-carbon is bonded to an amino group instead of a hydroxyl group. This modification is the key distinction from the parent guanosine molecule. The "deoxy" prefix in its name refers to the absence of the hydroxyl group at the 2' position, a feature it shares with deoxyguanosine found in DNA.[5][6]

Synthesis and Experimental Rationale

The synthesis of 3'-Amino-3'-deoxyguanosine from guanosine is a multi-step process that requires careful protection of reactive functional groups to achieve the desired modification at the 3' position.

Rationale for Protecting Groups in Synthesis

The guanosine molecule possesses several reactive sites, including the amino group on the guanine base and the hydroxyl groups on the ribose sugar. To selectively modify the 3'-hydroxyl group, it is imperative to temporarily block the other reactive sites. A common strategy involves the use of protecting groups. For instance, the C2-amino group of guanosine can be masked using an N,N-dibenzylformamidino group.[7] This protection prevents unwanted side reactions at this position and simplifies the purification of subsequent intermediates.[7]

Representative Synthetic Workflow

The following is a generalized workflow for the synthesis of 3'-Amino-3'-deoxyguanosine, based on reported methodologies.[7][8]

Caption: A generalized workflow for the synthesis of 3'-Amino-3'-deoxyguanosine.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example of a synthetic route, adapted from the literature.[7][8]

Step 1: Protection of Guanosine

-

React guanosine with protecting agents to mask the C2-amino group and the 2'- and 5'-hydroxyl groups. A common approach is to use tert-butyldimethylsilyl (TBDMS) groups for the hydroxyls and an N,N-dibenzylformamidino group for the C2-amino group.[7]

-

Purify the resulting protected guanosine intermediate.

Step 2: Modification of the 3'-Position

-

The free 3'-hydroxyl group of the protected guanosine is then converted into a good leaving group, for example, by triflation.

-

Subsequent reaction with an azide source, such as sodium azide, introduces the azido group at the 3'-position with inversion of stereochemistry.

Step 3: Reduction of the Azido Group

-

The 3'-azido group is reduced to a 3'-amino group. This can be achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) or with other reducing agents.[8]

Step 4: Deprotection

-

The protecting groups on the C2-amino and the 2'- and 5'-hydroxyls are removed under appropriate conditions (e.g., with a fluoride source for the silyl ethers and acidic or basic hydrolysis for the formamidino group) to yield the final product, 3'-Amino-3'-deoxyguanosine.[7]

Mechanism of Action: RNA Chain Termination

The primary biological significance of 3'-Amino-3'-deoxyguanosine lies in its ability to act as a potent inhibitor of RNA synthesis.[2][9]

The Role of the 3'-Hydroxyl Group in RNA Synthesis

During transcription, RNA polymerase catalyzes the formation of phosphodiester bonds between the 3'-hydroxyl group of the growing RNA chain and the 5'-phosphate group of an incoming ribonucleotide triphosphate (NTP). This 3'-OH group is therefore essential for chain elongation.

Chain Termination by 3'-Amino-3'-deoxyguanosine

When 3'-Amino-3'-deoxyguanosine is incorporated into a growing RNA strand, its 3'-amino group prevents the formation of the subsequent phosphodiester bond. The lone pair of electrons on the nitrogen atom is not suitable for the nucleophilic attack required for bond formation, thus leading to the termination of RNA chain elongation.[2][9]

Caption: Mechanism of RNA chain termination by 3'-Amino-3'-deoxyguanosine.

Conclusion

The structure of 3'-Amino-3'-deoxyguanosine, characterized by the replacement of the 3'-hydroxyl group with an amino group, is the cornerstone of its function as an inhibitor of RNA polymerase. This in-depth guide has provided a detailed overview of its molecular architecture, a rationale-driven perspective on its synthesis, and a clear depiction of its mechanism of action. This knowledge is fundamental for researchers and scientists in the design and development of novel therapeutic agents that target nucleic acid synthesis.

References

-

Taylor & Francis Online. (n.d.). Synthesis of 3′-Amino-3′-Deoxyguanosine and 3′-Amino-3′-Deoxyxyloguanosine Monophosphate Hepdirect Prodrugs from Guanosine. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the guanosine analogs investigateda. Retrieved from [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. Retrieved from [Link]

-

Metkinen Chemistry. (n.d.). 3'-Amino-3'-deoxyguanosine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Amino-3'-deoxyguanosine. Retrieved from [Link]

-

PubMed. (n.d.). Synthetic and biological applications of tricyclic analogues of guanosine. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of guanosine compared to the corresponding proximal and distal fleximer analogues. Retrieved from [Link]

-

PubChem. (n.d.). 3-Deoxyguanosine. Retrieved from [Link]

-

PubMed. (1990). Guanosine analogues. Synthesis of nucleosides of certain 3-substituted 6-aminopyrazolo[3,4-d]pyrimidin-4(5H)-ones as potential immunotherapeutic agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. Retrieved from [Link]

-

PubMed. (2007). Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and Determination of Their pKa Values by 15N NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Amino-3'-deoxyadenosine. Retrieved from [Link]

-

Wikipedia. (n.d.). Deoxyguanosine. Retrieved from [Link]

-

PubChem. (n.d.). Deoxyguanosine. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Deoxy-3'-fluoroguanosine. Retrieved from [Link]

-

bioRxiv. (n.d.). Chemotherapeutic 6-thio-2'-deoxyguanosine selectively targets and inhibits telomerase by inducing a non-productive telomere-bo. Retrieved from [Link]

-

PubMed. (2025). Therapeutic 6-thio-deoxyguanosine inhibits telomere elongation in cancer cells by inducing a non-productive stalled telomerase complex. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

-

Clinical Cancer Research. (2021). A Modified Nucleoside 6-Thio-2'-Deoxyguanosine Exhibits Antitumor Activity in Gliomas. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]

Sources

- 1. 3'-Amino-3'-deoxyguanosine [metkinenchemistry.com]

- 2. 3'-Amino-3'-deoxyguanosine | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Deoxyguanosine - Wikipedia [en.wikipedia.org]

- 6. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

Introduction: The Significance of 3'-Amino-3'-deoxyguanosine

An In-Depth Technical Guide to the Synthesis of 3'-Amino-3'-deoxyguanosine from Guanosine

This guide provides a comprehensive, technically detailed overview of a robust and validated synthetic pathway for converting guanosine into 3'-Amino-3'-deoxyguanosine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and practical nuances of this multi-step synthesis.

3'-Amino-3'-deoxyguanosine is a crucial nucleoside analog that has garnered significant interest in biochemical and pharmaceutical research. Its structural modification at the 3' position of the ribose sugar, replacing the hydroxyl group with an amino group, allows it to act as a potent chain terminator in nucleic acid synthesis.[1] This property makes it an invaluable tool for studying the mechanisms of RNA polymerases and a lead compound in the development of antiviral and anticancer therapies.[2][3] The synthesis of this molecule, however, is a non-trivial endeavor that requires a carefully orchestrated sequence of protection, activation, substitution, and deprotection steps to navigate the polyfunctional nature of the starting material, guanosine.

Part 1: Strategic Overview and the Imperative of Protecting Groups

The chemical architecture of guanosine presents several synthetic challenges. The presence of multiple reactive functional groups—the 2'- and 5'-hydroxyls on the ribose moiety, and the exocyclic N2-amino and O6-lactam functions on the guanine base—necessitates a robust protecting group strategy to ensure regioselectivity and prevent undesirable side reactions.[][5] A successful synthesis hinges on the orthogonal protection of these sites, allowing for the selective modification of the 3'-hydroxyl group.

The overall synthetic strategy can be conceptualized as a four-stage process:

-

Selective Protection: Masking all reactive sites except the 3'-hydroxyl group.

-

Activation and Displacement: Converting the 3'-hydroxyl into a good leaving group and subsequent nucleophilic substitution to introduce the nitrogen functionality.

-

Functional Group Transformation: Reduction of the introduced azido group to the target primary amine.

-

Global Deprotection: Removal of all protecting groups to yield the final product.

The following diagram illustrates the high-level workflow, emphasizing the central role of protected intermediates.

Caption: High-level workflow for the synthesis of 3'-Amino-3'-deoxyguanosine.

Part 2: A Validated Step-by-Step Synthetic Pathway

The following protocol details a reliable route from guanosine to the target molecule, drawing upon established methodologies in nucleoside chemistry.[6][7] The causality behind the choice of reagents and conditions is explained at each stage.

Stage 1: Protection of Guanosine

The initial and most critical phase is the selective protection of the guanosine molecule. The primary 5'-hydroxyl is more sterically accessible and reactive than the secondary 2'- and 3'-hydroxyls. The exocyclic amino group of guanine must also be protected to prevent its interference in subsequent steps.

Step 1a: Protection of the 5'- and 2'-Hydroxyl Groups and the Exocyclic Amine.

A common and effective strategy involves the simultaneous protection of the 5'- and 2'-hydroxyl groups using bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) groups.[6] The N2-amino group is often protected as a formamidine derivative, which is stable under the conditions of silylation and subsequent reactions but can be readily removed at the end of the synthesis.[6][7]

Experimental Protocol: Synthesis of 9-(2,5-Bis-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-2-N-(N,N-dibenzylformamidino)guanine

-

N2-Protection: Guanosine is first reacted with N,N-dibenzylformamide dimethyl acetal in a suitable solvent like DMF. This step selectively protects the exocyclic amino group.

-

Silylation: The resulting N2-protected guanosine is then treated with an excess of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine in DMF. This reaction typically yields a mixture of products, including the desired 2',5'-bis-O-TBDMS protected isomer and the 3',5'-bis-O-TBDMS isomer.[6]

-

Isomer Separation/Equilibration: The desired 2',5'-protected isomer (leaving the 3'-OH free) can be separated from the 3',5'-isomer by column chromatography. Alternatively, the mixture can be subjected to equilibration conditions (e.g., stirring in methanol) to favor the formation of the thermodynamically more stable 2',5'-isomer, thereby increasing the overall yield.[7]

Stage 2: Activation of the 3'-Hydroxyl Group and Nucleophilic Substitution

With the 3'-hydroxyl group as the only remaining reactive hydroxyl, it can be selectively activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a sulfonate ester, such as a triflate (trifluoromethanesulfonate), which is an excellent leaving group.

Experimental Protocol: Synthesis of 9-(3-Azido-2-O-tert-butyldimethylsilyl-3-deoxy-β-D-ribofuranosyl)-2-N-(N,N-dibenzylformamidino)guanine

-

Activation: The 2',5'-protected guanosine derivative is dissolved in a dry, aprotic solvent (e.g., dichloromethane or pyridine) and cooled to a low temperature (e.g., -78 °C). Trifluoromethanesulfonic anhydride (Tf2O) or a similar activating agent is added dropwise. The reaction progress is monitored by TLC.

-

Nucleophilic Displacement: Upon completion of the activation, a source of the azide nucleophile, such as sodium azide (NaN3) or lithium azide (LiN3), is added directly to the reaction mixture.[8] The reaction is allowed to warm to room temperature and stirred until the substitution is complete. This SN2 reaction proceeds with inversion of configuration at the 3'-carbon, transforming the ribo-configuration into the xylo-configuration in the intermediate, which is then re-inverted in a subsequent step to yield the desired ribo-configuration for the final product.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted and purified by silica gel chromatography to yield the 3'-azido derivative.

Stage 3: Reduction of the 3'-Azido Group

The azido group is a versatile precursor to the amine. It is relatively unreactive under many conditions but can be cleanly and efficiently reduced to the primary amine. The Staudinger reaction is a classic and highly effective method for this transformation in nucleoside chemistry.[9]

Experimental Protocol: Synthesis of 9-(3-Amino-2-O-tert-butyldimethylsilyl-3-deoxy-β-D-ribofuranosyl)-2-N-(N,N-dibenzylformamidino)guanine

-

Staudinger Reduction: The 3'-azido derivative is dissolved in a solvent mixture such as THF/water. Triphenylphosphine (PPh3) is added, which reacts with the azide to form an aza-ylide intermediate.

-

Hydrolysis: The intermediate is then hydrolyzed by the water present in the solvent to yield the 3'-amino product and triphenylphosphine oxide.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired 3'-amino compound from the triphenylphosphine oxide byproduct. Other reducing agents like catalytic hydrogenation (H2, Pd/C) can also be employed, provided they are compatible with other functional groups in the molecule.[10]

Stage 4: Global Deprotection

The final step is the simultaneous removal of all protecting groups to unveil the target molecule, 3'-Amino-3'-deoxyguanosine.

Experimental Protocol: Synthesis of 3'-Amino-3'-deoxyguanosine

-

Silyl Group Removal: The TBDMS groups are acid-labile and can be removed by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or with an acid such as trifluoroacetic acid (TFA) in water.[6]

-

Formamidine Removal: The N,N-dibenzylformamidino group is typically removed under basic conditions, for example, by treatment with aqueous ammonia or methylamine.

-

Final Purification: After deprotection, the reaction mixture is neutralized and purified, often by ion-exchange chromatography or reversed-phase HPLC, to yield the final product as a pure solid.

The complete synthetic workflow is visualized below.

Caption: Detailed workflow for the synthesis of 3'-Amino-3'-deoxyguanosine.

Part 3: Data Summary

The efficiency of this synthetic route is contingent on the optimization of each step. The following table provides representative data for each transformation, which should be understood as typical values achievable under carefully controlled laboratory conditions.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1. Protection | Guanosine | TBDMS-Cl, N,N-dibenzylformamide acetal | 2',5'-bis-O-TBDMS, N2-Protected Guanosine | ~60%[7] |

| 2. Activation & Substitution | 3'-OH free protected guanosine | Tf2O, NaN3 | 3'-Azido protected guanosine | ~80-90% |

| 3. Reduction | 3'-Azido protected guanosine | PPh3, H2O | 3'-Amino protected guanosine | ~85-95% |

| 4. Deprotection | Fully protected 3'-amino derivative | TFA, aq. NH3 | 3'-Amino-3'-deoxyguanosine | ~70-80% |

| Overall | Guanosine | 3'-Amino-3'-deoxyguanosine | ~25-35% |

Conclusion

The synthesis of 3'-Amino-3'-deoxyguanosine from guanosine is a challenging yet achievable goal in medicinal chemistry. The strategy outlined in this guide, centered on a robust protecting group strategy and a key azido-intermediate, represents a reliable and well-documented approach. Success in this synthesis requires careful attention to anhydrous reaction conditions, rigorous purification of intermediates, and thorough analytical characterization at each stage. The principles and techniques described herein are broadly applicable to the synthesis of other modified nucleosides, underscoring the foundational importance of these methods in modern drug discovery and chemical biology.

References

-

Synthesis of 3′-Amino-3′-Deoxyguanosine and 3′-Amino-3′-Deoxyxyloguanosine Monophosphate Hepdirect Prodrugs from Guanosine. Taylor & Francis Online. [Link]

-

An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. ResearchGate. [Link]

-

Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications. PubMed. [Link]

-

Protection of 5'-hydroxy Functions of Nucleosides. PubMed. [Link]

-

A Facile Procedure for the Reduction of Azido Nucleosides to Amines Using Polymer Bound Triphenylphosphine. Semantic Scholar. [Link]

-

Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. Taylor & Francis Online. [Link]

-

Protecting group. Wikipedia. [Link]

-

Reduction of azides to amines by Staudinger reaction. ResearchGate. [Link]

-

Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society. [Link]

-

Site of Azido Substitution in the Sugar Moiety of Azidopyrimidine Nucleosides Influences the Reactivity of Aminyl Radicals Formed by Dissociative Electron Attachment. PMC - PubMed Central. [Link]

-

Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate | Request PDF. ResearchGate. [Link]

-

Oligomerization of activated derivatives of 3'-amino-3'-deoxyguanosine on poly(C) and poly(dC) templates. PMC - NIH. [Link]

-

Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). ACS Publications. [Link]

-

Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]

-

Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses. PubMed. [Link]

Sources

- 1. 3'-Amino-3'-deoxyguanosine | CymitQuimica [cymitquimica.com]

- 2. Oligomerization of activated derivatives of 3'-amino-3'-deoxyguanosine on poly(C) and poly(dC) templates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by azide reduction [organic-chemistry.org]

3'-Amino-3'-deoxyguanosine chemical properties and stability

An In-depth Technical Guide to 3'-Amino-3'-deoxyguanosine: Chemical Properties, Stability, and Handling

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3'-Amino-3'-deoxyguanosine, a crucial nucleoside analog for researchers in drug development and molecular biology. We will delve into its core chemical properties, synthesis, stability profile, and biological activity, offering field-proven insights and detailed protocols to ensure scientific integrity and experimental success.

Introduction: The Significance of a 3'-Amino Modification

3'-Amino-3'-deoxyguanosine is a synthetic analog of the natural nucleoside guanosine. Its defining structural feature is the replacement of the hydroxyl group (-OH) at the 3' position of the ribose sugar with an amino group (-NH2). This seemingly minor alteration has profound biological consequences. In biological systems, the 3'-hydroxyl group is essential for forming the phosphodiester bond that extends a nucleic acid chain. By substituting it with an amino group, 3'-Amino-3'-deoxyguanosine acts as a potent chain terminator for RNA synthesis.[1][2] This property makes it an invaluable tool for studying RNA polymerase activity and a lead compound in the development of antiviral and anticancer therapeutics.[3]

Its interest stems from early research into 3'-amino-nucleosides, spurred by the discovery of antibiotics like Puromycin.[3] The triphosphate form of these analogs can act as polymerase inhibitors or chain terminators, disrupting the replication of viral RNA or DNA.[3]

Core Chemical Properties

A thorough understanding of the fundamental chemical properties of 3'-Amino-3'-deoxyguanosine is critical for its effective use in experimental settings. These properties dictate its solubility, handling, and storage requirements.

| Property | Value | Source(s) |

| IUPAC Name | 9-(3-Amino-3-deoxy-β-D-ribofuranosyl)guanine | [4] |

| Synonyms | 3'-Amino-3'-deoxy-D-guanosine, 9-(3-Amino-3-deoxy-b-D-ribofuranosyl)guanine | [1][2] |

| CAS Number | 80015-76-5 | [4] |

| Chemical Formula | C₁₀H₁₄N₆O₄ | [1][2] |

| Molecular Weight | 282.3 g/mol | [1][2] |

| Appearance | White to off-white powder/crystals | [1][4] |

| Purity | Typically >95% or >97% for research grades | [1][4] |

| Solubility | Reported as non-soluble in water, weakly soluble in water-ethanol mixtures, and soluble in organic solvents. | [5] |

Expert Insight: The limited aqueous solubility can present challenges. For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer is a common and effective strategy. Always perform a solubility test for your specific buffer system to avoid precipitation during experiments.

Synthesis Pathway Overview

The synthesis of 3'-Amino-3'-deoxyguanosine is a multi-step process that typically starts from the readily available nucleoside, guanosine. The complexity arises from the need to selectively modify the 3'-hydroxyl group while protecting other reactive sites on the molecule. An efficient synthesis in eight steps with a 58% overall yield has been reported.[6]

A generalized synthetic workflow involves:

-

Protection: The 2'- and 5'-hydroxyl groups and the exocyclic amino group of guanosine are protected to prevent unwanted side reactions.

-

Activation: The 3'-hydroxyl group is converted into a good leaving group.

-

Azide Substitution: An azide group (N₃) is introduced at the 3' position, typically via an SN2 reaction, which inverts the stereochemistry.

-

Reduction: The azide group is reduced to the desired 3'-amino group.

-

Deprotection: All protecting groups are removed to yield the final product.

Caption: Generalized workflow for the synthesis of 3'-Amino-3'-deoxyguanosine.

Exemplary Protocol: Azide Reduction

This step is critical for converting the azide intermediate to the final amino group. A common and effective method is Staudinger reduction or catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of 3'-Azido Intermediate (This is a representative protocol based on common organic chemistry practices for azide reduction.)

-

System Setup: In a flask equipped with a magnetic stirrer, dissolve the protected 3'-azido-3'-deoxyguanosine intermediate in a suitable solvent (e.g., Ethanol or Methanol).

-

Catalyst Addition: Carefully add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w) to the solution. Causality: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of various functional groups, including azides, due to its ability to activate molecular hydrogen.

-

Hydrogenation: Seal the flask and purge the system with an inert gas like nitrogen or argon. Then, introduce hydrogen gas (H₂), either from a balloon or a pressurized cylinder, maintaining a positive pressure.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak confirms the reaction's progression.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, especially after use. The filter cake should be kept wet with solvent and disposed of properly.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can then be carried forward to the deprotection step or purified by column chromatography if necessary.

Stability and Degradation Profile

The stability of 3'-Amino-3'-deoxyguanosine is paramount for ensuring the reproducibility of experimental results and defining its shelf-life as a potential therapeutic.

Recommended Storage: For long-term stability, the solid compound should be stored at or below -15°C.[2] One supplier suggests that the dry compound is stable for 3 years at +4°C.[4] Stock solutions, particularly in DMSO, should be stored at -20°C or -80°C to minimize degradation.[7]

pH-Dependent Degradation:

-

Acidic Conditions (pH < 7): Under acidic conditions, the primary degradation pathway is likely the direct hydrolysis of the glycosidic bond, separating the guanine base from the aminodeoxyribose sugar. The amino group at the 3' position is protonated and stable against deamidation.

-

Neutral to Alkaline Conditions (pH ≥ 7): In neutral or alkaline solutions, deamidation of the 3'-amino group can occur, although this is generally a slow process.[8] A more significant concern is the potential for degradation of the purine ring system at higher pH values.

Caption: Potential pH-dependent degradation pathways for 3'-Amino-3'-deoxyguanosine.

Oxidative Stability: The guanine base is susceptible to oxidation, particularly by reactive oxygen species (ROS) like hydroxyl radicals, which can lead to the formation of products like 8-hydroxy-deoxyguanosine (8-OHdG). While 3'-Amino-3'-deoxyguanosine is not 2'-deoxyguanosine, the guanine moiety remains a target. Therefore, it is advisable to avoid strong oxidizing agents and to degas aqueous buffers used for preparing solutions.

Analytical Methodologies for Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 3'-Amino-3'-deoxyguanosine. A combination of chromatographic and spectroscopic techniques is typically employed.[9][10]

| Technique | Purpose | Key Parameters & Insights |

| HPLC | Purity assessment, quantification, stability studies. | Column: C18 reverse-phase. Mobile Phase: Gradient of water/acetonitrile with an additive like formic acid or ammonium acetate to improve peak shape. Detection: UV at ~254 nm. |

| LC-MS | Identity confirmation, impurity identification. | Provides molecular weight information, confirming the mass of the parent ion and identifying degradation products or synthesis-related impurities. |

| NMR (¹H, ¹³C) | Structural elucidation. | Confirms the chemical structure by showing characteristic shifts for the protons and carbons of the ribose and guanine moieties, and definitively proves the presence and location of the 3'-amino group. |

Protocol: Purity Assessment by Reverse-Phase HPLC

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of 3'-Amino-3'-deoxyguanosine in a suitable solvent (e.g., 50:50 water:acetonitrile). Dilute to a working concentration of ~50-100 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. Causality: The gradient elution ensures that both the polar main compound and any less polar impurities are effectively separated and eluted from the column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Self-Validation: A sharp, symmetrical main peak with a stable retention time indicates a good chromatographic method. The presence of other peaks suggests impurities or degradation.

Biological Activity & Mechanism of Action

The primary biological function of 3'-Amino-3'-deoxyguanosine stems from its ability to act as a chain terminator in RNA synthesis.[1][2]

-

Cellular Uptake: The nucleoside is transported into the cell.

-

Phosphorylation: Cellular kinases phosphorylate the molecule sequentially to its 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form (3'-amino-dGTP).[11][12]

-

Incorporation: During RNA transcription, RNA polymerase recognizes 3'-amino-dGTP as a substrate and incorporates it into the growing RNA strand opposite a cytosine base.

-

Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, halting further elongation of the RNA chain.

Caption: Mechanism of action for 3'-Amino-3'-deoxyguanosine as an RNA chain terminator.

This mechanism makes the compound a candidate for therapies targeting rapidly replicating entities that rely on RNA synthesis, such as certain viruses and cancer cells.[3]

References

-

Mitsuya, H., et al. (2012). Synthesis of 3′-Amino-3′-Deoxyguanosine and 3′-Amino-3′-Deoxyxyloguanosine Monophosphate Hepdirect Prodrugs from Guanosine. Nucleosides, Nucleotides and Nucleic Acids, 31(1), 1-15. [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. ResearchGate. [Link]

-

Visser, G. M., et al. (1984). Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. Nucleosides and Nucleotides, 3(3), 309-313. [Link]

-

National Center for Biotechnology Information. (n.d.). 3'-Amino-3'-deoxyguanosine. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Synthesis of 3′-Amino-3′-deoxyguanosine 5′-Triphosphate. Request PDF. [Link]

-

Metkinen Chemistry. (n.d.). 3'-Amino-3'-deoxyguanosine. Metkinen Chemistry. [Link]

-

ResearchGate. (n.d.). Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates. ResearchGate. [Link]

-

Generon. (n.d.). 3′-Amino-3′-deoxy-guanosine. Generon. [Link]

-

Human Metabolome Database. (2005). Deoxyguanosine (HMDB0000085). HMDB. [Link]

-

PubMed. (1976). In vitro degradation of guanosine 5'-diphosphate, 3'-diphosphate (ppGpp). PubMed. [Link]

-

Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. [Link]

-

Patel, K., & Borch, R. F. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(7), 703-711. [Link]

Sources

- 1. 3'-Amino-3'-deoxyguanosine | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 3'-Amino-3'-deoxyguanosine [metkinenchemistry.com]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 3'-Amino-3'-deoxyguanosine as an RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which 3'-Amino-3'-deoxyguanosine functions as an inhibitor of RNA polymerase. As a nucleoside analog, its activity is predicated on its intracellular conversion to the triphosphate form and subsequent interaction with the RNA polymerase active site. The core of its inhibitory action lies in its ability to act as a chain terminator during RNA synthesis. This guide will dissect the biochemical basis of this termination, explore its selectivity, and provide detailed experimental protocols for its characterization. The insights provided are intended to support researchers and drug development professionals in the fields of virology, oncology, and antimicrobial research.

Introduction: The Therapeutic Potential of Nucleoside Analogs

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] Their structural similarity to natural nucleosides allows them to be recognized and processed by cellular or viral enzymes, leading to their incorporation into growing nucleic acid chains.[1] However, their chemical modifications disrupt the normal process of DNA or RNA elongation, leading to a therapeutic effect.[3] 3'-Amino-3'-deoxyguanosine belongs to a class of 3'-modified nucleosides that have been investigated for their inhibitory effects on polymerases.[4][5] This guide focuses specifically on the guanosine analog, detailing its journey from a simple nucleoside to a potent inhibitor of RNA synthesis.

The Core Mechanism: Chain Termination of RNA Synthesis

The primary mechanism of action of 3'-Amino-3'-deoxyguanosine is as a chain terminator of RNA synthesis.[6][7] This inhibitory activity is dependent on its intracellular phosphorylation to 3'-Amino-3'-deoxyguanosine-5'-triphosphate (3'-amino-dGTP) by host cell kinases.[1] Once in its triphosphate form, 3'-amino-dGTP can compete with the natural substrate, guanosine triphosphate (GTP), for binding to the active site of RNA polymerase.[5]

Incorporation into the Nascent RNA Chain

During transcription, RNA polymerase catalyzes the formation of phosphodiester bonds between incoming ribonucleoside triphosphates and the 3'-hydroxyl group of the growing RNA strand.[8] 3'-amino-dGTP, mimicking GTP, can be recognized by the polymerase and incorporated into the nascent RNA chain opposite a cytosine residue in the DNA template.

The Irreversible Block to Elongation

The critical modification of 3'-Amino-3'-deoxyguanosine is the replacement of the 3'-hydroxyl (-OH) group with a 3'-amino (-NH2) group. The 3'-hydroxyl group is essential for the nucleophilic attack on the alpha-phosphate of the incoming nucleoside triphosphate, which results in the formation of a phosphodiester bond and the elongation of the RNA chain.[8] The presence of the 3'-amino group at this position makes the formation of the subsequent phosphodiester bond impossible, thus leading to the immediate and irreversible termination of RNA synthesis.[6][7]

Selectivity and Potency

An ideal nucleoside analog inhibitor would exhibit high selectivity for viral or pathogenic RNA polymerases over host cellular RNA polymerases to minimize toxicity.

Specificity for RNA Polymerases

Research on a variety of 3'-amino- and 3'-azido-3'-deoxyribonucleoside-5'-triphosphates, including the guanosine analog, has shown that these compounds can inhibit both influenza A viral RNA polymerase and cellular RNA polymerase II.[4] For analogs with modifications solely at the 3'-ribose position, a lack of significant specificity between the viral and cellular enzymes was observed.[4] This suggests that 3'-Amino-3'-deoxyguanosine may act as a broad-spectrum inhibitor of transcription.

Kinetic Parameters of Inhibition

While specific kinetic data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for 3'-Amino-3'-deoxyguanosine triphosphate against various RNA polymerases are not extensively reported in publicly available literature, studies on closely related analogs provide valuable insights. For instance, the related compound 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) guanine 5'-triphosphate was found to be a potent linear mixed inhibitor of E. coli DNA-dependent RNA polymerase with a Ki value of 0.95 µM.[5] It is plausible that 3'-Amino-3'-deoxyguanosine triphosphate exhibits similar inhibitory potency.

| Inhibitor (Triphosphate Form) | Target Polymerase | Inhibition Type | Ki Value |

| 3'-azido-3'-deoxy-xylo-GTP | E. coli RNA Polymerase | Linear Mixed | 0.95 µM[5] |

| 3'-amino-3'-deoxy-GTP | Various (e.g., Influenza A, Cellular Pol II) | Chain Terminator | Data Not Available |

Table 1: Comparative Inhibitory Activity of 3'-Modified Guanosine Analogs.

Experimental Protocols for Characterization

The characterization of 3'-Amino-3'-deoxyguanosine as an RNA polymerase inhibitor involves a series of in vitro assays to confirm its mechanism of action and quantify its inhibitory potential.

In Vitro Transcription Assay for Chain Termination

This assay is designed to directly visualize the termination of RNA synthesis upon the incorporation of 3'-Amino-3'-deoxyguanosine monophosphate.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a linear DNA template with a known promoter sequence, a specific RNA polymerase (e.g., T7 RNA polymerase, E. coli RNA polymerase, or a viral RNA-dependent RNA polymerase), a buffer system with optimal pH and salt concentrations, and a mixture of the four standard ribonucleoside triphosphates (ATP, CTP, UTP, and GTP), with one being radioactively or fluorescently labeled for detection.

-

Addition of Inhibitor: To parallel reactions, add varying concentrations of 3'-Amino-3'-deoxyguanosine-5'-triphosphate (3'-amino-dGTP).

-

Incubation: Initiate the transcription reaction by adding the RNA polymerase and incubate at the optimal temperature for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding a solution containing a chelating agent like EDTA and a denaturant such as formamide.

-

Gel Electrophoresis: Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).[1][2][9]

-

Visualization: Visualize the RNA products by autoradiography (for radiolabeled nucleotides) or fluorescence imaging.

Expected Results: In the absence of the inhibitor, a full-length RNA transcript should be observed. In the presence of 3'-amino-dGTP, shorter, terminated RNA fragments will appear at positions corresponding to the incorporation of the analog opposite cytosine residues in the template. The intensity of the full-length product will decrease with increasing concentrations of the inhibitor, while the intensity of the terminated fragments will increase.

Determination of Kinetic Parameters (Ki)

To quantify the inhibitory potency of 3'-amino-dGTP, the inhibition constant (Ki) can be determined through enzyme kinetic studies.

Methodology:

-

Enzyme Activity Measurement: Perform a series of in vitro transcription reactions as described above, but with varying concentrations of the natural substrate (GTP) and a fixed, subsaturating concentration of the labeled nucleotide.

-

Inhibitor Titration: Repeat the reactions in the presence of several different fixed concentrations of 3'-amino-dGTP.

-

Quantification: Quantify the amount of full-length RNA product in each reaction.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration. Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed) to determine the Ki value.[10][11][12]

Conclusion and Future Directions

3'-Amino-3'-deoxyguanosine acts as a potent inhibitor of RNA polymerase through a well-defined mechanism of chain termination. Its ability to be incorporated into the growing RNA chain and subsequently block further elongation makes it a valuable tool for studying transcription and a potential lead compound for the development of therapeutic agents. The lack of pronounced selectivity between some viral and cellular polymerases highlights the need for further structural and functional studies to guide the design of more specific inhibitors. Future research should focus on obtaining high-resolution co-crystal structures of 3'-amino-dGTP bound to various RNA polymerases to elucidate the precise molecular interactions that govern its binding and incorporation. Furthermore, a comprehensive evaluation of its inhibitory activity against a wider range of viral and microbial RNA polymerases will be crucial in defining its therapeutic potential.

References

- Selwyn, M. J. A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA) - Enzymology320, 2 (1973).

- Klappa, P. Finding the dissociation constant ki for a competitive inhibitor. YouTube (2023).

- May, J. R. & Tracy, T. S. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Journal of Pharmacological and Toxicological Methods45, 3 (2001).

- Klappa, P. Finding ki of competitive inhibitor. YouTube (2021).

- GraphPad Software. Computing Ki for a Competitive Enzyme Inhibitor.

- Pravdina, N. F., Papchikhin, A. V., Purygin, P. P. & Galegov, G. A. [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase]. Molekuliarnaia genetika, mikrobiologiia i virusologiia, 1 (1989).

- Su, C. et al. Antiinfluenza IC 50 values of compound 3 against recombinant WT and mutant strains.

- Artsimovitch, I. & Landick, R. In vitro approaches to analysis of transcription termination. Methods in molecular biology (Clifton, N.J.)371, (2007).

- Klumpp, K. et al. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers. Antimicrobial agents and chemotherapy54, 1 (2010).

- Cech, C. L. & McClure, W. R. Gel electrophoretic separation of transcription complexes. Nucleic acids research7, 7 (1979).

- Woody, A. Y., Woody, R. W. & Haley, B. E. RNA polymerase. Synthesis and kinetic inhibition by 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) derivatives of 5'-ATP and 5'-GTP. The Journal of biological chemistry259, 13 (1984).

- Evrogen.

- Hartmer, R. et al. DNA sequencing and genotyping by transcriptional synthesis of chain-terminated RNA ladders and MALDI-TOF mass spectrometry. Nucleic acids research29, 2 (2001).

- Pravdina, N. F., Papchikhin, A. V., Purygin, P. P. & Galegov, G. A. [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase]. Molekuliarnaia genetika, mikrobiologiia i virusologiia, 1 (1989).

- APExBIO.

- De Clercq, E. & Neyts, J. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides. Drugs69, 2 (2009).

- Sydow, J. F. & Cramer, P. RNA Polymerase Active Center: The Molecular Engine of Transcription. Current opinion in structural biology19, 6 (2009).

- Thermo Fisher Scientific. Overview of In Vitro Transcription.

- Wikipedia. RNA polymerase.

- Sasaki, N. et al. Transcriptional sequencing: A method for DNA sequencing using RNA polymerase.

- Sigma-Aldrich. RNA Gel Electrophoresis.

- Rio, D. C. Nondenaturing Agarose Gel Electrophoresis of RNA. Cold Spring Harbor protocols2015, 11 (2015).

- Maniatis, T., Fritsch, E. F. & Sambrook, J. GEL ELECTROPHORESIS OF RNA.

- Cayman Chemical.

- Hartmer, R. et al. DNA sequencing and genotyping by transcriptional synthesis of chain-terminated RNA ladders and MALDI-TOF mass spectrometry.

- Immunomart. 3'-amino-dGTP tetrasodium.

- Zaraket, H. et al. IC 50 for NAIs against influenza samples with amino acid variation at NA 151 residue.

- Bandyopadhyay, A. & Das, D. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. International journal of molecular sciences23, 21 (2022).

- Lee, H. et al. Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups.

- Murakami, K. S. Structural Biology of Bacterial RNA Polymerase. Biomolecules5, 2 (2015).

- Gressel, S. Analysis of RNA Pol II CTD phosphorylation in CDK9 analog-sensitive cells. (2021).

- Chidgeavadze, Z. G. et al. 2',3'-Dideoxy-3'-aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases.

- Gene Ontology Consortium. RNA polymerase III complex Gene Ontology Term (GO:0005666).

- Chidgeavadze, Z. G. et al. 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. Nucleic acids research12, 3 (1984).

- Chédin, S. et al. A genetic look at the active site of RNA polymerase III. The EMBO journal20, 13 (2001).

- Wikipedia.

- Yang, S. S. et al. Inhibition of Three Nucleotide Polymerases by Rifamycin Derivatives.

- Matsukage, A., Ono, K., Ohashi, A., Takahashi, T., Nakayama, C. & Saneyoshi, M. Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases. Cancer research48, 19 (1988).

- De Clercq, E. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development. Current opinion in virology20, (2016).

- BOC Sciences.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. RNA polymerase. Synthesis and kinetic inhibition by 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) derivatives of 5'-ATP and 5'-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 3'-amino-dGTP tetrasodium - Immunomart [immunomart.com]

- 8. RNA Polymerase Active Center: The Molecular Engine of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

biological role of 3'-Amino-3'-deoxyguanosine in cells

An In-Depth Technical Guide to the Cellular Biology of 3'-Amino-3'-deoxyguanosine: Mechanisms, Applications, and Methodologies

Abstract

3'-Amino-3'-deoxyguanosine is a synthetic nucleoside analog of guanosine, distinguished by the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group. This seemingly minor modification imparts profound biological activity, establishing it as a potent chain terminator of nucleic acid synthesis. Once metabolized intracellularly to its triphosphate form, 3'-Amino-3'-deoxyguanosine is recognized as a substrate by RNA polymerases. Its incorporation into a nascent RNA strand prevents the formation of a subsequent phosphodiester bond, leading to the abrupt cessation of transcription.[1][2] Furthermore, if incorporated into the terminal adenosine of transfer RNA (tRNA), the resulting stable amide linkage to the amino acid disrupts ribosomal peptide bond formation, implicating it as an inhibitor of protein synthesis.[3] These mechanisms underpin its utility as a valuable molecular probe for dissecting the intricacies of transcription and translation and highlight its potential as a therapeutic agent, particularly in antiviral and anticancer applications. This guide provides a comprehensive overview of the molecular basis of its action, relevant cellular pathways, detailed experimental protocols for its study, and a perspective on future research and development.

Part 1: Introduction to 3'-Amino-3'-deoxyguanosine

3'-Amino-3'-deoxyguanosine (3'-AdG) is a structural analog of the natural purine nucleoside, guanosine. Its defining feature is the replacement of the hydroxyl (-OH) group at the 3' position of the ribofuranose ring with an amino (-NH₂) group.[4] This substitution is the cornerstone of its biological function.

Chemical and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | 9-(3-Amino-3-deoxy-β-D-ribofuranosyl)guanine | [4] |

| CAS Number | 80015-76-5 | [4][5] |

| Molecular Formula | C₁₀H₁₄N₆O₄ | [2][6] |

| Molecular Weight | 282.26 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [4] |

The Critical 3'-Amino Modification

The substitution of the 3'-hydroxyl with a 3'-amino group introduces two critical changes that dictate the molecule's mechanism of action:

-

Enhanced Nucleophilicity : The amino group is a stronger nucleophile than the hydroxyl group. This property can influence the rate of its incorporation into nucleic acid chains. Studies on related 3'-amino nucleosides have shown that this enhanced nucleophilicity significantly speeds up non-enzymatic, template-directed oligomerization, a finding with implications for prebiotic chemistry.[7][8]

-

Formation of a Stable Amide Linkage : When acting as a substrate in biological polymerization, the 3'-amino group forms a phosphoramidate bond in the nucleic acid backbone or an amide bond with an amino acid on a tRNA molecule. Unlike the native ester bonds, these linkages are significantly more stable and resistant to enzymatic cleavage by polymerases and the ribosomal machinery, respectively.[3]

Part 2: Core Mechanisms of Action: Dual Chain Termination

The biological effects of 3'-Amino-3'-deoxyguanosine stem from its ability to act as a chain terminator in two of the cell's most fundamental processes: transcription and translation.

Inhibition of RNA Synthesis

The primary and most well-documented role of 3'-AdG is as a terminator of RNA strand synthesis.[2][9] The process requires intracellular phosphorylation to the active triphosphate form, 3'-amino-3'-deoxyguanosine triphosphate (3'-AdGTP).

Mechanism:

-

Cellular Uptake and Activation : 3'-AdG enters the cell and is sequentially phosphorylated by cellular kinases to its triphosphate form, 3'-AdGTP.

-

Substrate Mimicry : 3'-AdGTP mimics the natural substrate, guanosine triphosphate (GTP), and is recognized by RNA polymerases (both cellular and viral).[1]

-

Incorporation : The polymerase incorporates the analog into the growing RNA chain opposite a cytosine residue in the DNA template.

-

Chain Termination : The 3'-amino group forms a phosphoramidate bond with the incoming nucleotide's 5'-phosphate. However, the absence of a 3'-hydroxyl group makes it impossible to form a phosphodiester bond with the next nucleoside triphosphate, leading to the immediate and irreversible termination of RNA elongation.[1]

Caption: Mechanism of RNA chain termination by 3'-AdGTP.

Inhibition of Protein Synthesis

Drawing parallels from its adenosine counterpart, 3'-amino-3'-deoxyadenosine, 3'-AdG is hypothesized to terminate protein synthesis.[3] This occurs when the analog is incorporated into the 3'-CCA tail of tRNA.

Mechanism:

-

tRNA Modification : The enzyme tRNA-nucleotidyltransferase incorporates 3'-amino-3'-deoxyguanosine (as part of a modified CCA tail) at the 3'-terminus of tRNA molecules.

-

Aminoacylation : An aminoacyl-tRNA synthetase attaches the corresponding amino acid (e.g., glycine, if the anticodon matches) to the 3'-amino group of the modified tRNA, forming a highly stable amide bond.[3]

-

Ribosomal Action : This modified aminoacyl-tRNA can enter the A-site of the ribosome and accept the growing polypeptide chain from the tRNA in the P-site.

-

Peptidyl Transfer Inhibition : However, once the modified tRNA moves to the P-site, the ribosome's peptidyl transferase center is unable to cleave the robust amide bond linking the polypeptide chain to the tRNA. This stalls the ribosome, preventing further elongation and leading to the termination of protein synthesis.[3]

Caption: Intracellular activation pathway of 3'-Amino-3'-deoxyguanosine.

Part 4: Applications in Research and Drug Development

The unique mechanism of 3'-AdG makes it a versatile tool for basic research and a promising scaffold for therapeutic development.

As a Molecular Probe

-

Studying Polymerase Dynamics : As a chain terminator, 3'-AdGTP can be used in vitro to pause RNA polymerases at specific sites, allowing for detailed structural and functional studies of the transcription complex.

-

Investigating Ribozyme Mechanisms : Isotopically labeled versions of 3'-amino nucleosides (e.g., with ¹⁵N) are invaluable for NMR-based studies to probe the protonation state and metal ion interactions within the active sites of ribozymes. [10]* Elucidating Ribosomal Function : The ability of 3'-AdG-modified tRNA to stall ribosomes provides a powerful tool to trap and analyze specific transitional states of the ribosome during protein synthesis.

Therapeutic Potential

-

Antiviral Agent : Many viruses, particularly RNA viruses like influenza and flaviviruses, rely on their own RNA-dependent RNA polymerase (RdRp) for replication. [1][11]These viral polymerases are often less discriminating than their host counterparts, making them susceptible to inhibition by nucleoside analogs. 3'-AdG's ability to terminate RNA synthesis makes it a candidate for broad-spectrum antiviral drug development. [1]* Anticancer Agent : Cancer cells are characterized by rapid proliferation, which demands high rates of both transcription and translation. This heightened dependency makes them more vulnerable to agents that disrupt these processes. By terminating RNA synthesis, 3'-AdG can induce cell cycle arrest and apoptosis. This strategy is analogous to that of other successful nucleoside analog chemotherapeutics. [12][13][14]

Part 5: Experimental Protocols and Methodologies

Causality Statement: The following protocols are designed as self-validating systems. For instance, in the cytotoxicity assay, the inclusion of a dose-response curve and appropriate controls (vehicle and untreated) allows for the unambiguous determination of the compound's specific effect on cell viability, while the in vitro transcription assay directly links the presence of the analog's triphosphate form to the inhibition of polymerase activity.

Protocol 1: Cell Viability (Cytotoxicity) Assay using MTT

This protocol determines the concentration of 3'-AdG required to reduce the viability of a cell population by 50% (IC₅₀).

Methodology:

-

Cell Seeding : Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : Prepare a 2-fold serial dilution of 3'-Amino-3'-deoxyguanosine in culture medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO in medium) and medium-only controls.

-

Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Normalize the absorbance values to the vehicle control and plot cell viability (%) against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: In Vitro RNA Polymerase Assay

This assay directly measures the effect of 3'-AdGTP on the activity of a purified RNA polymerase.

Methodology:

-

Reaction Setup : On ice, prepare a master mix for the transcription reaction. A typical 25 µL reaction includes: Transcription Buffer (40 mM Tris-HCl, 6 mM MgCl₂, 2 mM spermidine), DTT (10 mM), a linear DNA template with a known promoter, 500 µM each of ATP, CTP, UTP, 100 µM GTP, and 10 µCi of [α-³²P]GTP.

-

Inhibitor Addition : Create a set of reaction tubes. To the experimental tubes, add increasing concentrations of 3'-AdGTP (e.g., 1 µM, 10 µM, 100 µM). Include a no-inhibitor control.

-

Enzyme Initiation : Add a purified RNA polymerase (e.g., T7 RNA polymerase or a cellular polymerase) to each tube to start the reaction.

-

Incubation : Incubate the reactions at 37°C for 30 minutes.

-

Reaction Quenching : Stop the reactions by adding an equal volume of Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).

-

Denaturing PAGE : Heat the samples at 95°C for 5 minutes and load them onto a denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea). Run the gel until the dye front reaches the bottom.

-

Visualization : Expose the gel to a phosphor screen and visualize the resulting bands using a phosphorimager. The intensity of the full-length RNA transcript will decrease with increasing concentrations of 3'-AdGTP.

Part 6: Future Directions and Conclusion

3'-Amino-3'-deoxyguanosine stands as a classic example of how subtle atomic modifications to a biological building block can induce potent and specific cellular effects. Its dual role as a terminator of both transcription and translation makes it a powerful tool and a compelling therapeutic candidate.

Future research should focus on:

-

Selective Targeting : Designing derivatives of 3'-AdG that are preferentially taken up by cancer cells or are more efficiently phosphorylated by viral kinases over host enzymes to improve the therapeutic index.

-

In Vivo Efficacy : Moving beyond in vitro and cell-based assays to evaluate the compound's efficacy and safety in preclinical animal models of cancer and viral infections.

-

Resistance Mechanisms : Investigating potential mechanisms of cellular resistance, such as downregulation of activating kinases or upregulation of drug efflux pumps, which will be critical for its long-term clinical viability.

References

-

ResearchGate. (2025). An Efficient Synthesis of 3′‐Amino‐3′‐deoxyguanosine from Guanosine. Available from: [Link]

-

PubMed. (1989). [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase]. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Aminoacylation of 3′-Amino-3′-deoxy Transfer RNA and Its Activity in Ribosomal Protein Synthesis. Available from: [Link]

-

ChemRxiv. (2025). A Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. Available from: [Link]

-

PubMed. (2025). Potentially Prebiotic Synthesis of a 3'-Amino-3'-deoxyribonucleoside. Available from: [Link]

-

UCL Discovery. (n.d.). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy. Available from: [Link]

-

Metkinen Chemistry. (n.d.). 3'-Amino-3'-deoxyguanosine. Available from: [Link]

-

bioRxiv. (n.d.). A Modified Nucleoside 6-thio-2'-deoxyguanosine Exhibits Anti-tumor Activity in Gliomas. Available from: [Link]

-

ACS Publications. (n.d.). Convenient Syntheses of 3′-Amino-2′,3′-dideoxynucleosides, Their 5′-Monophosphates, and 3′-Aminoterminal Oligodeoxynucleotide Primers. Available from: [Link]

-

National Center for Biotechnology Information. (2016). What causes human cancer? Approaches from the chemistry of DNA damage. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Oligomerization of activated derivatives of 3'-amino-3'-deoxyguanosine on poly(C) and poly(dC) templates. Available from: [Link]

-

PubMed. (n.d.). Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides. Available from: [Link]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). Synthesis of 9-(3-deoxy-3-fluoro-β-D-ribofuranosyl)guanine, a new potent antiviral agent. Available from: [Link]

-

Washington University School of Medicine in St. Louis. (1997). Purine and Pyrimidine Metabolism. Available from: [Link]

-

YouTube. (2018). Purine de novo Metabolism Regulation – Biochemistry | Lecturio. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3'-Amino-3'-deoxyguanosine. Available from: [Link]

-

bioRxiv. (n.d.). Chemotherapeutic 6-thio-2'-deoxyguanosine selectively targets and inhibits telomerase by inducing a non-productive telomere-bo. Available from: [Link]

-

Oxford Academic. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Available from: [Link]

-

Wikipedia. (n.d.). Purine metabolism. Available from: [Link]

-

MDPI. (2023). Purine Metabolism and Pyrimidine Metabolism Alteration Is a Potential Mechanism of BDE-47-Induced Apoptosis in Marine Rotifer Brachionus plicatilis. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolic disorders of purine metabolism affecting the nervous system. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2'-Deoxyguanosine. Available from: [Link]

-

PubMed. (2025). Therapeutic 6-thio-deoxyguanosine inhibits telomere elongation in cancer cells by inducing a non-productive stalled telomerase complex. Available from: [Link]

-

Maia Biotechnology. (n.d.). Ateganosine (THIO). Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Requirements for De Novo Initiation of RNA Synthesis by Recombinant Flaviviral RNA-Dependent RNA Polymerases. Available from: [Link]

Sources

- 1. [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3'-Amino-3'-deoxyguanosine | CymitQuimica [cymitquimica.com]

- 3. Synthesis and Aminoacylation of 3′-Amino-3′-deoxy Transfer RNA and Its Activity in Ribosomal Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3'-Amino-3'-deoxyguanosine [metkinenchemistry.com]

- 5. Page loading... [guidechem.com]

- 6. 3'-Amino-3'-deoxyguanosine | C10H14N6O4 | CID 135718453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Oligomerization of activated derivatives of 3'-amino-3'-deoxyguanosine on poly(C) and poly(dC) templates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. Requirements for De Novo Initiation of RNA Synthesis by Recombinant Flaviviral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Modified Nucleoside 6-thio-2’-deoxyguanosine Exhibits Anti-tumor Activity in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 3'-Amino-3'-deoxyguanosine Triphosphate (3'-amino-dGTP): A Technical Guide for Advanced Research

Introduction: The Significance of a Modified Nucleotide

In the landscape of molecular biology and drug discovery, the precise control of enzymatic processes is paramount. 3'-Amino-3'-deoxyguanosine triphosphate (3'-amino-dGTP) is a modified nucleotide analog that serves as a powerful tool for researchers, primarily functioning as a chain terminator in enzymatic DNA synthesis. Its unique 3'-amino group, replacing the canonical 3'-hydroxyl group, is accepted by DNA polymerases for incorporation into a growing DNA strand. However, the absence of the 3'-hydroxyl group prevents the formation of the subsequent phosphodiester bond, effectively halting further elongation. This property makes 3'-amino-dGTP and its related analogs invaluable in techniques such as Sanger sequencing and for the development of antiviral and anticancer therapeutics. This guide provides an in-depth exploration of the chemical and enzymatic synthesis pathways for producing high-purity 3'-amino-dGTP, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis of 3'-amino-dGTP: A Step-by-Step Approach

The chemical synthesis of 3'-amino-dGTP is a multi-step process that requires careful protection of reactive functional groups, stereospecific introduction of the 3'-amino moiety, and controlled phosphorylation. The most common and reliable route proceeds via a 3'-azido intermediate, which is subsequently reduced to the desired 3'-amino group.

Core Principles of the Chemical Synthesis Strategy

The synthesis is logically divided into three main stages:

-

Synthesis of the Precursor: 3'-Azido-3'-deoxyguanosine: This stage involves the modification of a readily available guanosine starting material to introduce an azido group at the 3' position of the ribose sugar. This is a critical step that sets the stage for the final amino functionalization.

-

Reduction of the 3'-Azido Group: The azido group is a versatile precursor to the amine. A mild and efficient reduction is necessary to convert 3'-azido-3'-deoxyguanosine to 3'-amino-3'-deoxyguanosine without affecting other sensitive parts of the molecule.

-

Phosphorylation at the 5'-Hydroxyl Group: The final stage involves the addition of a triphosphate group to the 5' position of the 3'-amino-3'-deoxyguanosine. This is a challenging step that requires specific phosphorylating agents to achieve high yields of the desired triphosphate.

Below is a visual representation of the overall chemical synthesis workflow:

Caption: Chemical synthesis workflow for 3'-amino-dGTP.

Detailed Experimental Protocols

This precursor synthesis often starts from guanosine and involves protection of the 5'-hydroxyl and the exocyclic amine of the guanine base, followed by the introduction of the azido group at the 3'-position, often through a nucleophilic substitution reaction.

Step 1: Protection of Guanosine

-

Rationale: The 5'-hydroxyl group is the most reactive hydroxyl group and needs to be protected to ensure selective modification at the 3'-position. The exocyclic amine of guanine can also react with many of the reagents used in the subsequent steps and therefore requires protection. Common protecting groups for the 5'-hydroxyl include dimethoxytrityl (DMT), while the exocyclic amine is often protected with an isobutyryl or acetyl group.

-

Protocol:

-

Dissolve guanosine in anhydrous pyridine.

-

Add dimethoxytrityl chloride (DMT-Cl) in portions at 0°C and stir at room temperature until the reaction is complete (monitored by TLC).

-

Add isobutyryl anhydride and continue stirring at room temperature.

-

Quench the reaction with methanol and evaporate the solvent.

-

Purify the resulting 5'-O-DMT-N2-isobutyryl-guanosine by silica gel chromatography.

-

Step 2: Introduction of the 3'-Azido Group

-

Rationale: The 3'-hydroxyl group is converted to a good leaving group, typically a triflate or mesylate, which is then displaced by an azide nucleophile (e.g., sodium azide or lithium azide). This reaction usually proceeds with an inversion of stereochemistry (SN2 mechanism).

-

Protocol:

-

Dissolve the protected guanosine from the previous step in anhydrous dichloromethane.

-

Cool the solution to -78°C and add triflic anhydride and pyridine.

-

After the formation of the 3'-O-triflate is complete (monitored by TLC), add lithium azide and allow the reaction to warm to room temperature.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane and purify by silica gel chromatography to obtain 5'-O-DMT-N2-isobutyryl-3'-azido-3'-deoxyguanosine.

-

Step 3: Deprotection

-

Rationale: The protecting groups are removed to yield the 3'-azido-3'-deoxyguanosine nucleoside. The DMT group is acid-labile, and the isobutyryl group is removed under basic conditions.

-

Protocol:

-

Treat the protected azido-nucleoside with 80% acetic acid in water to remove the DMT group.

-

After completion, evaporate the solvent and purify the product.

-

Treat the resulting nucleoside with concentrated ammonium hydroxide to remove the isobutyryl group.

-

Evaporate the solvent and purify the final product, 3'-azido-3'-deoxyguanosine, by recrystallization or chromatography.

-

-

Rationale: The azido group is selectively reduced to an amino group. A common and mild method for this transformation is the use of a thiol-based reducing agent like dithiothreitol (DTT) or triphenylphosphine in the Staudinger reaction. Catalytic hydrogenation over palladium on carbon (Pd/C) is also effective. The use of DTT is often preferred due to its mild conditions and compatibility with the nucleoside structure.[1][2]

-

Protocol (using DTT):

-

Dissolve 3'-azido-3'-deoxyguanosine in a mixture of water and pyridine.

-

Add an excess of dithiothreitol (DTT).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).

-